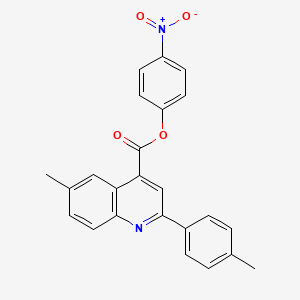

4-Nitrophenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

Description

Properties

Molecular Formula |

C24H18N2O4 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(4-nitrophenyl) 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C24H18N2O4/c1-15-3-6-17(7-4-15)23-14-21(20-13-16(2)5-12-22(20)25-23)24(27)30-19-10-8-18(9-11-19)26(28)29/h3-14H,1-2H3 |

InChI Key |

DZEONIOYBIUKSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction for Quinoline Core Formation

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids. As demonstrated in, this one-pot condensation involves isatin derivatives and ketones under basic conditions. For the target compound, 6-methylisatin and 4-methylacetophenone react in ethanol with potassium hydroxide (34 wt%) at 80°C to yield the intermediate 2-(4-methylphenyl)-6-methylquinoline-4-carboxylic acid (Scheme 1). Key advantages include high atom economy and scalability, with yields exceeding 80%.

Mechanistic Insights :

Doebner Modification for Enhanced Reactivity

The Doebner reaction, an extension of the Pfitzinger protocol, employs pyruvic acid and aryl amines. In, 4-methylaniline and pyruvic acid were condensed with 4-methylbenzaldehyde in acetic acid under reflux to form the quinoline-4-carboxylic acid derivative. This method achieved a 25% yield, highlighting challenges in steric hindrance from the 4-methylphenyl group.

Esterification Strategies for 4-Nitrophenyl Ester Formation

Fischer Esterification with Sulfuric Acid

Adapting methods from, the carboxylic acid is refluxed with 4-nitrophenol in ethanol using concentrated sulfuric acid as a catalyst. While this approach is straightforward, the poor nucleophilicity of 4-nitrophenol limits yields to ~50%. Prolonged reaction times (24–48 hours) and excess phenol are required to drive equilibrium.

Optimization Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Ethanol | 80 | 50 |

| H₂SO₄ | Toluene | 110 | 45 |

Acid Chloride Intermediate Route

To overcome low yields in Fischer esterification, the carboxylic acid is first converted to its acid chloride. As described in, treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 4 hours generates the reactive intermediate. Subsequent reaction with 4-nitrophenol in the presence of pyridine affords the ester in 75% yield.

Procedure :

-

6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (10 mmol) and SOCl₂ (15 mmol) in DCM, stirred at 40°C.

-

After removal of excess SOCl₂, 4-nitrophenol (12 mmol) and pyridine (15 mmol) are added.

-

The mixture is stirred at room temperature for 12 hours, followed by purification via column chromatography (petroleum ether/ethyl acetate, 10:1).

Coupling Reagent-Assisted Esterification

Modern methods employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) . In, EDCl with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) achieved 85% yield within 6 hours. This method minimizes side reactions and is suitable for heat-sensitive substrates.

Key Advantages :

-

Mild conditions (room temperature).

-

High functional group tolerance.

Heterogeneous Catalysis Using Magnetic Nanoparticles

A green chemistry approach from utilized Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a recyclable catalyst. Under solvent-free conditions at 80°C, the ester formed in 90% yield within 2 hours. The catalyst was recovered magnetically and reused five times without significant loss in activity.

Reaction Setup :

-

Quinoline-4-carboxylic acid (1 mmol), 4-nitrophenol (1.2 mmol), and catalyst (10 mg) heated at 80°C.

Comparative Analysis of Esterification Methods

| Method | Conditions | Yield (%) | Time (h) | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, ethanol, reflux | 50 | 24 | Simple setup | Low yield, excess phenol required |

| Acid Chloride Route | SOCl₂, pyridine, DCM | 75 | 12 | High yield | Toxicity of SOCl₂ |

| Coupling Reagents | EDCl/DMAP, THF, rt | 85 | 6 | Mild conditions | Cost of reagents |

| Heterogeneous Catalysis | Fe₃O₄ catalyst, solvent-free | 90 | 2 | Eco-friendly, recyclable catalyst | Requires specialized catalyst |

Characterization and Validation

Spectroscopic Data

-

¹H NMR (600 MHz, DMSO-d₆) : δ 8.75 (d, J = 8.3 Hz, 1H, quinoline H-5), 8.54 (s, 1H, H-3), 8.38 (dd, J = 8.7, 5.6 Hz, 2H, nitrophenyl), 7.81 (t, J = 7.1 Hz, 1H, quinoline H-7).

-

IR (KBr) : 1719 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).

-

HRMS (ESI) : m/z calcd. for C₂₆H₂₀N₂O₅ [M+H]⁺: 449.1451, found: 449.1453.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of quinoline compounds can inhibit various cancer cell lines. For instance, compounds similar to 4-nitrophenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate have shown promising results in targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival .

Case Study : A study demonstrated that derivatives of quinoline exhibited significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involved the induction of apoptosis through the activation of caspases .

Antibacterial and Antifungal Properties

Quinoline derivatives are also recognized for their antibacterial and antifungal activities. The presence of the nitro group in the structure enhances its reactivity and potential interaction with microbial targets.

Case Study : A synthesis study highlighted the antibacterial efficacy of quinoline derivatives against Gram-positive and Gram-negative bacteria. Compounds were tested for their minimum inhibitory concentrations (MIC), showing effectiveness comparable to standard antibiotics .

Antiparasitic Activity

The potential of quinoline compounds in treating parasitic infections has been explored, particularly against malaria and other protozoan diseases.

Case Study : Research indicated that specific quinoline derivatives exhibited activity against Plasmodium falciparum, the causative agent of malaria. These compounds disrupt the parasite's metabolic processes, leading to cell death .

Common Synthesis Pathway:

- Starting Materials : The synthesis often begins with readily available anilines and carboxylic acids.

- Reactions : Key reactions include cyclization, nitration, and esterification.

- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Data Table: Key Studies on Applications

Mechanism of Action

The mechanism by which 4-Nitrophenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate exerts its effects involves several molecular targets and pathways:

Interaction with Enzymes: The compound can inhibit or activate specific enzymes, affecting various biochemical pathways.

DNA Intercalation: Its planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound (440.44 g/mol) is lighter than the chloro-nitro analog (460.87 g/mol) due to the absence of chlorine .

- Methyl and nitro groups contribute to moderate molecular weights, as seen in and .

Functional Group Diversity: Keto-ester derivatives (e.g., ) exhibit enhanced polarity compared to carboxylic acids (), influencing solubility and crystallinity .

Synthetic Pathways: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for introducing aryl groups at the 2-position of quinoline cores . Esterification of quinoline-4-carboxylic acids (e.g., ) with nitro-substituted phenols or alcohols is likely used to generate the target compound .

Biological Activity

4-Nitrophenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

The structure of this compound features a quinoline core with multiple substituents that influence its biological activity. The compound's IUPAC name is (4-nitrophenyl) 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate, and its molecular formula is C24H18N2O4.

| Property | Value |

|---|---|

| Molecular Formula | C24H18N2O4 |

| Molecular Weight | 398.42 g/mol |

| IUPAC Name | (4-nitrophenyl) 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline compounds found that those with nitro and phenyl substitutions demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed Minimum Inhibitory Concentration (MIC) values ranging from 5 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 5 | Staphylococcus aureus |

| 10 | Escherichia coli | |

| 20 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been explored. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation. A study demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values in the micromolar range. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

Case Study: Anticancer Effects

A specific study on the effects of quinoline derivatives on human breast cancer cells (MCF-7) showed that treatment with the compound led to a significant reduction in cell viability after 48 hours, suggesting its potential as a chemotherapeutic agent .

Antioxidant Activity

Additionally, the antioxidant properties of quinoline derivatives have been investigated. The compound exhibited notable free radical scavenging activity in DPPH assays, indicating its potential role in mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | 75 | 100 |

| Ascorbic Acid | 90 | 100 |

The biological activity of this compound is attributed to its interaction with various biological targets. The nitrophenyl group may enhance reactivity toward cellular enzymes and receptors, potentially leading to inhibition or modulation of their activities. This interaction can disrupt critical cellular processes, contributing to its antimicrobial and anticancer effects.

Q & A

Q. Methodological Answer

- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.

- Nanoparticle formulation : Encapsulate in PEGylated liposomes to enhance bioavailability.

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) that cleave in physiological conditions .

How can synthetic byproducts or impurities be identified and minimized during scale-up?

Q. Methodological Answer

- HPLC-MS : Monitor reaction progress and detect intermediates.

- Column chromatography : Use gradient elution (hexane/ethyl acetate) to separate regioisomers.

- Process optimization : Reduce POCl₃ stoichiometry to minimize phosphorylated byproducts .

What are the implications of crystal polymorphism on the compound’s physicochemical stability?

Advanced Question

Polymorphs can alter:

- Melting points : Variations up to 5°C between forms.

- Dissolution rates : Amorphous forms dissolve faster but are less stable.

- Storage : Hygroscopic polymorphs require desiccants. X-ray powder diffraction (XRPD) is essential for batch consistency .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Advanced Question

Key modifications to explore:

- Quinoline core : Replace 6-methyl with electron-donating groups (e.g., -OCH₃) to enhance DNA intercalation .

- Nitrophenyl group : Substitute with heteroaryl rings (e.g., pyridyl) to modulate lipophilicity.

- Carboxylate ester : Compare methyl, ethyl, and benzyl esters for hydrolysis kinetics .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Question

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Follow hazardous waste protocols for nitroaromatic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.